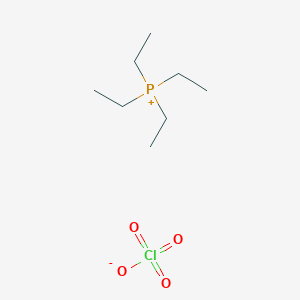
Tetraethylphosphanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethylphosphanium perchlorate is an organophosphorus compound that features a tetraethylphosphanium cation paired with a perchlorate anion
準備方法
Synthetic Routes and Reaction Conditions: Tetraethylphosphanium perchlorate can be synthesized through the reaction of tetraethylphosphonium chloride with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety, as perchloric acid is a strong oxidizer. The general reaction is as follows:
(C2H5)4PCl+HClO4→(C2H5)4PClO4+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent any hazardous reactions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
化学反応の分析
Types of Reactions: Tetraethylphosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The perchlorate anion can act as an oxidizing agent.
Substitution: The tetraethylphosphanium cation can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: These reactions often require the presence of a reducing agent to facilitate the transfer of electrons.
Substitution Reactions: Common reagents include nucleophiles such as halides or other anions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized phosphorus compounds, while substitution reactions can produce different phosphonium salts.
科学的研究の応用
Tetraethylphosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: While not widely used in clinical settings, its potential as a therapeutic agent is being explored.
Industry: It may be used in the production of specialized materials, such as catalysts and polymers.
作用機序
The mechanism of action of tetraethylphosphanium perchlorate involves its ability to participate in redox reactions and nucleophilic substitutions. The perchlorate anion acts as a strong oxidizer, facilitating electron transfer processes. The tetraethylphosphanium cation can interact with various nucleophiles, leading to the formation of new chemical bonds.
類似化合物との比較
Tetraethylammonium perchlorate: Similar in structure but contains a nitrogen atom instead of phosphorus.
Tetramethylphosphanium perchlorate: Similar but with methyl groups instead of ethyl groups.
Uniqueness: Tetraethylphosphanium perchlorate is unique due to the presence of the phosphorus atom, which imparts distinct chemical properties compared to its nitrogen analogs. The ethyl groups also influence its reactivity and solubility, making it suitable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
111928-11-1 |
|---|---|
分子式 |
C8H20ClO4P |
分子量 |
246.67 g/mol |
IUPAC名 |
tetraethylphosphanium;perchlorate |
InChI |
InChI=1S/C8H20P.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
JAXOYWUNPMORCF-UHFFFAOYSA-M |
正規SMILES |
CC[P+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
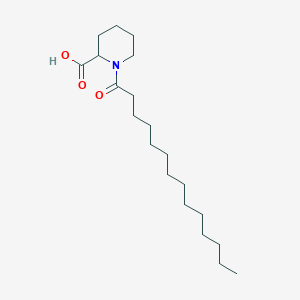
silane](/img/structure/B14312892.png)
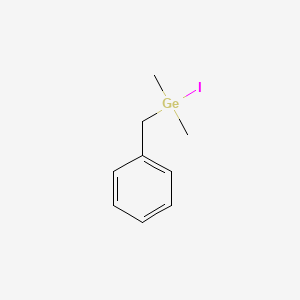
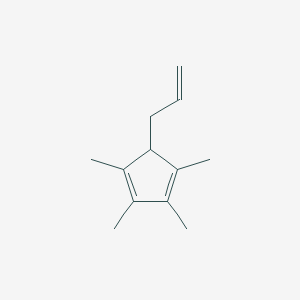
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
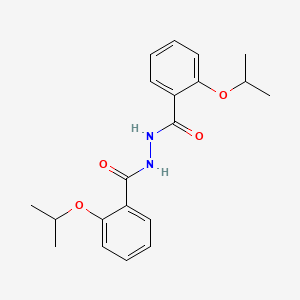

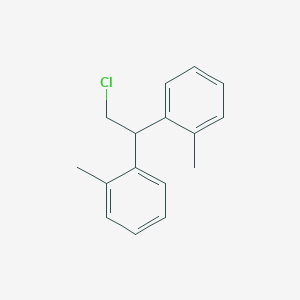
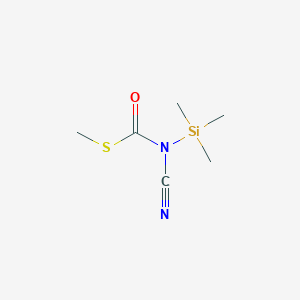

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)

